2-(5-methyl-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-methyl-1H-indol-3-yl)acetic acid, also known as 5-METHYLINDOLE-3-ACETIC ACID, is a compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 g/mol . The IUPAC name for this compound is 2-(5-methyl-1H-indol-3-yl)acetic acid .
Synthesis Analysis
The synthesis of 2-(5-methyl-1H-indol-3-yl)acetic acid or similar compounds often involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization .Molecular Structure Analysis
The InChI code for 2-(5-methyl-1H-indol-3-yl)acetic acid is 1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) . The Canonical SMILES for this compound is CC1=CC2=C(C=C1)NC=C2CC(=O)O .Physical And Chemical Properties Analysis
2-(5-methyl-1H-indol-3-yl)acetic acid is a solid compound . It has a molecular weight of 189.21 g/mol . The compound has a XLogP3 value of 1.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in the synthesis of alkaloids, which are a type of naturally occurring chemical compound .
- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results or Outcomes : The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of various disorders in the human body .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, in antiviral activity, certain indole derivatives were prepared and tested against influenza A and Coxsackie B4 virus .
- Results or Outcomes : The results showed that certain indole derivatives have inhibitory activity against influenza A and Coxsackie B4 virus .
Multicomponent Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Indoles are frequently used in multicomponent reactions for the synthesis of various organic compounds .
- Methods of Application : The methods of application vary depending on the specific reaction being targeted. The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- Results or Outcomes : The results showed that indole derivatives have been used to achieve promising new heterocycles with chemical and biomedical relevance .
Plant Growth Hormone
- Scientific Field : Botany
- Application Summary : Indole-3-acetic acid, a derivative of indole, is a key plant growth hormone .
- Methods of Application : Indole-3-acetic acid is produced by the degradation of tryptophan in higher plants .
- Results or Outcomes : The results showed that indole-3-acetic acid plays a crucial role in the growth and development of plants .
Antiviral Activity
- Scientific Field : Pharmacology
- Application Summary : Certain indole derivatives have been prepared and reported as antiviral agents .
- Methods of Application : For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested against influenza A and Coxsackie B4 virus .
- Results or Outcomes : The results showed that certain indole derivatives have inhibitory activity against influenza A and Coxsackie B4 virus .
Agricultural Chemistry
- Scientific Field : Agricultural Chemistry
- Application Summary : Indole is a substructural element of many natural products and is widely used as a scaffold in agricultural chemistry .
- Methods of Application : For example, indole-3-acetic acid is a key plant growth hormone produced by the degradation of tryptophan in higher plants .
- Results or Outcomes : The results showed that indole-3-acetic acid plays a crucial role in the growth and development of plants .
Safety And Hazards
properties
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFDKXJAORBSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281370 | |
Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-indol-3-yl)acetic acid | |
CAS RN |
1912-47-6 | |
Record name | 5-Methyl-3-indoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 21428 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1912-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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